(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate
Description
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic organic compound characterized by a benzofuran core substituted with a thiophene-derived methylene group at the 2-position and a 4-methoxybenzenesulfonate ester at the 6-position. This compound belongs to a class of fused heterocyclic derivatives, which are often explored for their pharmaceutical, agrochemical, or optoelectronic properties due to their structural rigidity and tunable electronic profiles .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6S2/c1-24-13-4-7-16(8-5-13)28(22,23)26-14-6-9-17-18(11-14)25-19(20(17)21)12-15-3-2-10-27-15/h2-12H,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEARSJZYKJGODO-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic derivative that incorporates a benzofuran moiety and a thiophene ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and structure-activity relationships based on available literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Benzofuran Ring : Known for anti-inflammatory and anticancer properties.
- Thiophene Ring : Exhibits antimicrobial and antifungal activities.
- Methoxybenzenesulfonate Group : May enhance solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing benzofuran and thiophene moieties. For instance, derivatives similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Benzofuran Derivative A | 16 | Moderate |
| Thiophene Derivative B | 32 | Weak |
| (Z)-3-oxo... | 8 | Strong |
This indicates that modifications in the structure can lead to enhanced antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds with similar structures have been documented. For example, compounds containing the benzofuran scaffold have been shown to inhibit pro-inflammatory cytokines in vitro. The proposed mechanism involves the inhibition of NF-kB signaling pathways.
Anticancer Activity
Studies have also reported the anticancer potential of related benzofuran derivatives. The compound's ability to induce apoptosis in cancer cell lines has been attributed to its interaction with DNA and modulation of cell cycle progression. In vitro assays demonstrated that compounds similar to (Z)-3-oxo... exhibited IC50 values in the micromolar range against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of monoamine oxidase (MAO), which is critical in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like depression .
- Cytotoxicity : The ability to induce cell death in cancer cells is likely due to oxidative stress mechanisms and DNA damage .
- Antibacterial Mechanism : The interaction with bacterial cell membranes and inhibition of key metabolic pathways are crucial for its antibacterial action .
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various benzofuran derivatives against clinical isolates of Staphylococcus aureus. The results indicated that (Z)-3-oxo... showed significant activity with an MIC value of 8 μg/mL, demonstrating its potential as a lead compound for further development .
Case Study 2: Anticancer Screening
In a screening assay against multiple cancer cell lines, (Z)-3-oxo... exhibited IC50 values ranging from 10 to 25 μM, indicating promising anticancer activity. Further investigations into its mechanism revealed that it induced apoptosis through caspase activation and mitochondrial dysfunction .
Comparison with Similar Compounds
Substituents on the Benzofuran Core
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate ()
- Key Differences : Replaces the 4-methoxybenzenesulfonate group with a 3,4-dimethoxybenzoate ester.
- Implications :
- The ester (vs. sulfonate) reduces polarity, likely decreasing aqueous solubility compared to the sulfonate derivative.
(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 5-methoxy-2-phenylbenzofuran-3-carboxylate ()
- Key Differences : Features a 2,4-dimethoxyphenyl methylene group and a bulky 5-methoxy-2-phenylbenzofuran carboxylate ester.
- Implications :
Sulfonate vs. Other Ester Groups
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate ()
- Key Differences : Substitutes the 4-methoxybenzenesulfonate with a methanesulfonate group and introduces a 2,4,5-trimethoxyphenyl methylene.
- Implications :
- The smaller methanesulfonate group may reduce steric hindrance compared to the aromatic sulfonate in the target compound, possibly altering reactivity in nucleophilic environments .
(Z)-2-(4-tert-butylphenylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetoxy derivative ()
- Key Differences : Uses a 4-tert-butylphenyl methylene group and a methyl acetoxy ester.
- Implications :
- The tert-butyl group significantly enhances hydrophobicity, which could extend half-life in lipid-rich environments but reduce solubility in polar solvents.
- The acetoxy ester is more prone to hydrolysis than sulfonates, affecting metabolic stability .
Physicochemical and Functional Comparisons
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate?
- Methodological Answer: The compound is typically synthesized via base-mediated condensation reactions. For example, NaH in THF is used to deprotonate phenolic intermediates, enabling nucleophilic substitution with sulfonate esters . Key steps include protecting/deprotecting functional groups (e.g., benzyloxy groups) and optimizing reaction temperatures (0–25°C) to avoid side reactions. Yield optimization often requires inert atmospheres and moisture-free conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the Z-configuration of the thiophen-2-ylmethylene group and the substitution pattern of the benzofuran core .
- IR Spectroscopy: Used to identify carbonyl (C=O) and sulfonate (S=O) stretching vibrations .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for sulfonate esters .
Q. How stable is this compound under varying storage conditions (e.g., light, temperature, pH)?
- Methodological Answer: Stability studies should include:
- Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability: UV-Vis spectroscopy under controlled light exposure.
- pH Stability: Monitor hydrolysis of the sulfonate ester group in acidic/basic media via HPLC . Preliminary data on analogous sulfonates suggest susceptibility to hydrolysis at pH < 3 or > 10 .
Q. What are common impurities encountered during synthesis, and how are they identified?
- Methodological Answer: Impurities often arise from incomplete condensation (e.g., unreacted benzofuran precursors) or sulfonate ester hydrolysis. Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity assessment. For stereoisomeric impurities, chiral chromatography or NOESY NMR may be required .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of the Z-isomer?
- Methodological Answer: The Z-configuration is thermodynamically favored due to conjugation between the thiophene ring and benzofuran carbonyl. Kinetic control via low-temperature reactions (e.g., 0°C) and sterically hindered bases (e.g., LDA) can suppress E-isomer formation. Computational modeling (DFT) helps predict transition-state energies to optimize reaction conditions .
Q. What mechanistic insights exist for the [3,3]-sigmatropic rearrangement observed in related benzofuran derivatives?
- Methodological Answer: The rearrangement involves a six-membered cyclic transition state, as evidenced by isotopic labeling and kinetic studies. For example, deuterium labeling at the methylene position confirms a concerted mechanism. Substituent effects (e.g., electron-donating groups on the thiophene) accelerate the process by stabilizing partial charges .
Q. What challenges arise in resolving the crystal structure of this compound via X-ray diffraction?
- Methodological Answer: Challenges include:
- Crystal Quality: Poor diffraction due to flexible sulfonate groups; co-crystallization with rigid auxiliaries (e.g., triphenylphosphine oxide) improves crystal packing .
- Disorder: Thiophene and methoxyphenyl groups may exhibit rotational disorder. Refinement using restraints (e.g., SHELXL) mitigates this .
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge distribution, and reaction pathways. For example, Fukui indices identify nucleophilic/electrophilic sites on the benzofuran core, guiding derivatization strategies .
Q. How can contradictory data on reaction pathways (e.g., competing mechanisms) be resolved experimentally?
- Methodological Answer: Use a combination of:
- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates.
- Trapping Experiments: Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to intercept intermediates.
- In Situ Monitoring: Real-time FTIR or Raman spectroscopy tracks intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
